An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(Pyrrolidin-1-yl)prop-2-en-1-one
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(Pyrrolidin-1-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(pyrrolidin-1-yl)prop-2-en-1-one, also known as N-acryloylpyrrolidine. This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, combining a reactive α,β-unsaturated carbonyl system with a pyrrolidine moiety, make it a subject of significant interest in medicinal chemistry.
Core Chemical Properties and Identifiers
1-(Pyrrolidin-1-yl)prop-2-en-1-one is a cyclic amide featuring a vinyl group conjugated to the carbonyl. This arrangement dictates its chemical reactivity, particularly its susceptibility to nucleophilic attack.
| Property | Value | Source |
| IUPAC Name | 1-(Pyrrolidin-1-yl)prop-2-en-1-one | |
| Synonyms | N-Acryloylpyrrolidine | [1] |
| CAS Number | 42104-70-1 | [1] |
| Molecular Formula | C₇H₁₁NO | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| Appearance | Liquid | |
| SMILES | C=CC(=O)N1CCCC1 | [1] |
| InChI | InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 | [1] |
Synthesis of 1-(Pyrrolidin-1-yl)prop-2-en-1-one: A Protocol Grounded in Amide Bond Formation
The synthesis of 1-(pyrrolidin-1-yl)prop-2-en-1-one is typically achieved through the N-acylation of pyrrolidine with acryloyl chloride. This is a standard amide bond formation reaction, though careful control of the reaction conditions is necessary due to the exothermic nature of the acylation.[2]
Experimental Protocol: N-Acylation of Pyrrolidine
This protocol provides a general guideline for the synthesis of 1-(pyrrolidin-1-yl)prop-2-en-1-one. Optimization for specific scales and desired purity may be required.
Materials:
-
Pyrrolidine
-
Acryloyl chloride
-
Triethylamine (or another non-nucleophilic base)[2]
-
Anhydrous dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) in anhydrous DCM.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.1 equivalents).[3]
-
Acylation: In a separate flask, dissolve acryloyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over a period of 15-30 minutes, ensuring the temperature remains controlled.[3][4]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (pyrrolidine) is consumed.
-
Work-up:
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as acryloyl chloride is highly reactive towards water, which would lead to the formation of acrylic acid and reduce the yield of the desired product.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric components.
-
Cooling: The acylation reaction is exothermic. Cooling the reaction mixture to 0°C controls the reaction rate, minimizes the formation of byproducts, and ensures safety.[2]
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.[3]
-
Aqueous Work-up: The series of washes removes unreacted starting materials, the triethylammonium chloride salt, and other water-soluble impurities.
Caption: General workflow for the synthesis of 1-(Pyrrolidin-1-yl)prop-2-en-1-one.
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, MeOD-d₄): The proton NMR spectrum provides characteristic signals for the vinyl and pyrrolidine protons.
-
δ 6.62 (dd, J = 16.8, 10.4 Hz, 1H): This signal corresponds to the proton on the α-carbon of the vinyl group, showing coupling to both the trans and cis vinyl protons.[5]
-
δ 6.27 (dd, J = 16.8, 2.0 Hz, 1H): This signal is assigned to the trans-proton on the β-carbon of the vinyl group.[5]
-
δ 5.74 (dd, J = 10.4, 2.0 Hz, 1H): This signal corresponds to the cis-proton on the β-carbon of the vinyl group.[5]
-
δ 3.62 (t, J = 6.8 Hz, 2H) and 3.50 (t, J = 6.9 Hz, 2H): These two triplets are characteristic of the methylene protons of the pyrrolidine ring adjacent to the nitrogen atom.[5]
-
δ 2.07-1.85 (m, 4H): This multiplet represents the remaining four methylene protons of the pyrrolidine ring.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 1-(pyrrolidin-1-yl)prop-2-en-1-one would be expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1650-1610 cm⁻¹ is anticipated for the C=O stretching of the tertiary amide, and a band in the region of 1640-1610 cm⁻¹ for the C=C stretching of the vinyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted exact mass of 1-(pyrrolidin-1-yl)prop-2-en-1-one is 125.0841 g/mol .
Chemical Reactivity: The Michael Addition
The key feature of 1-(pyrrolidin-1-yl)prop-2-en-1-one's reactivity is the electrophilic nature of the β-carbon of the α,β-unsaturated carbonyl system. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[6]
The Aza-Michael Addition
A particularly relevant reaction in medicinal chemistry is the aza-Michael addition, where an amine acts as the nucleophile. This reaction is a powerful tool for C-N bond formation and the synthesis of more complex molecules.
Caption: General scheme of the Michael addition reaction.
Applications in Drug Development: The Acrylamide "Warhead"
The acrylamide moiety in 1-(pyrrolidin-1-yl)prop-2-en-1-one is recognized as a "warhead" in the design of covalent inhibitors.[1][7] Covalent inhibitors form a stable, covalent bond with their biological target, often a nucleophilic amino acid residue like cysteine within the active site of an enzyme. This can lead to irreversible inhibition, offering advantages in terms of potency and duration of action.[7]
The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and provide a three-dimensional structure that can be optimized for target binding.
The combination of the reactive acrylamide warhead and the versatile pyrrolidine scaffold makes 1-(pyrrolidin-1-yl)prop-2-en-1-one a valuable starting material for the synthesis of targeted covalent inhibitors for a range of therapeutic targets.
Mechanism of Covalent Inhibition:
-
Non-covalent Binding: The inhibitor first binds reversibly to the target protein's active site through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).
-
Covalent Bond Formation: The nucleophilic residue (e.g., the thiol group of a cysteine) on the target protein attacks the electrophilic β-carbon of the acrylamide warhead via a Michael addition reaction, forming a stable covalent bond.
Caption: Mechanism of covalent inhibition by an acrylamide warhead.
Safety and Handling
1-(Pyrrolidin-1-yl)prop-2-en-1-one is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-(Pyrrolidin-1-yl)prop-2-en-1-one is a versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, centered around the Michael addition, allows for the predictable construction of complex molecules. The presence of the acrylamide "warhead" makes it a particularly attractive building block for the development of targeted covalent inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in their scientific endeavors.
References
-
Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyrrolidin-1-yl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF 4-AMINO-2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Retrieved from [Link]
-
ResearchGate. (n.d.). The addition of secondary aliphatic amines to acrylic acid derivatives.... Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine monomer in MeOH-4d. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-isopropyl acrylamide (black), N-vinyl pyrrolidone (red).... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
YouTube. (2025, October 4). Enamine formation/Michael Addition - Solution Series: Question 39 (3 Oct 2025). Retrieved from [Link]
-
PubMed. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1957-1961. Retrieved from [Link]
-
Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Retrieved from [Link]
Sources
- 1. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
